molecular formula C20H24FNO5S B6562025 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091133-11-7

3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No. B6562025
CAS RN: 1091133-11-7
M. Wt: 409.5 g/mol
InChI Key: UZNGDIVCVDBTKV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide (FMOB) is a novel organic compound with a variety of potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. FMOB is a sulfonamide derivative with a unique structure that has been the subject of recent research. The compound has been found to possess interesting properties, such as high solubility and stability, making it a valuable tool in the laboratory.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been shown to bind to certain proteins and modulate their activity.
Biochemical and Physiological Effects
3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been studied for its potential effects on biochemical and physiological processes. The compound has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as a range of other beneficial effects. In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been found to modulate the activity of certain enzymes and proteins, which could potentially lead to novel therapeutic applications.

Advantages and Limitations for Lab Experiments

3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has a number of advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to work with. In addition, the compound is relatively stable and has a long shelf life. However, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is also associated with certain limitations. For example, the compound is not easily synthesized and can be difficult to purify.

Future Directions

The potential applications of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide are vast and continue to be explored. Some future directions for research include further investigation into the compound’s mechanism of action, its potential effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research into the synthesis and purification of 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could lead to improved yields and greater efficiency in laboratory experiments. Finally, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could be used as a starting point for the development of novel compounds with potential therapeutic properties.

Synthesis Methods

3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide can be synthesized via a variety of methods, including direct reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-methoxyphenyloxan-4-ylmethyl amine, followed by a substitution reaction with 3-fluorobenzene-1-sulfonyl chloride. The reaction can be performed in a single step or in a two-step procedure. The two-step procedure is more efficient and can be used to produce 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide in high yields.

Scientific Research Applications

3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been used as a starting point for the development of novel compounds with potential therapeutic properties. In addition, 3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has been used as a building block for the synthesis of other compounds of interest, such as novel sulfonamides and other organic molecules.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO5S/c1-25-18-6-4-3-5-16(18)20(9-11-27-12-10-20)14-22-28(23,24)15-7-8-19(26-2)17(21)13-15/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGDIVCVDBTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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